SS47
Description
HPK1 as a Negative Regulator of T-Cell Receptor Signaling in Oncology
Hematopoietic progenitor kinase 1 (HPK1), encoded by the MAP4K1 gene, belongs to the STE20 family of serine/threonine kinases and serves as a critical checkpoint in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376, destabilizing the TCR signaling complex and terminating downstream pro-inflammatory signals. This phosphorylation event reduces the activity of phospholipase C-γ1 (PLCγ1) and extracellular signal-regulated kinases (ERK1/2), thereby suppressing interleukin-2 (IL-2) production and T-cell proliferation.
In oncology, HPK1’s immunosuppressive role has been validated through genetic knockout studies. Jurkat T cells lacking HPK1 exhibit enhanced ERK1/2 phosphorylation, sustained calcium flux, and increased cytokine production upon TCR stimulation. Similarly, HPK1-deficient mice show amplified antitumor immune responses, including elevated CD8+ T-cell infiltration and improved survival in syngeneic tumor models. These findings underscore HPK1 as a therapeutic target for reversing tumor-induced T-cell exhaustion.
Table 1: Key Functional Domains of HPK1
| Domain | Function | Impact on TCR Signaling |
|---|---|---|
| N-terminal kinase | Phosphorylates SLP-76 at S376 | Attenuates PLCγ1/ERK activation |
| Central citron | Mediates interactions with Crk family proteins | Modulates cytoskeletal dynamics |
| C-terminal caspase cleavage site | Generates HPK1-C fragment upon apoptosis | Promotes NF-κB activation |
Evolution of PROTAC Technology in Kinase Inhibition Strategies
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from conventional kinase inhibition by enabling targeted protein degradation. Unlike small-molecule inhibitors that transiently block enzymatic activity, PROTACs recruit E3 ubiquitin ligases to polyubiquitinate target proteins, leading to their proteasomal destruction. This catalytic mechanism allows sustained target suppression and reduces the risk of resistance mutations.
HPK1 Degrader SS47 exemplifies this approach. By conjugating the HPK1 inhibitor ZYF0033 to a CRBN-binding thalidomide derivative, this compound induces ternary complex formation between HPK1 and CRBN, achieving degradation at nanomolar concentrations. Structural optimization of the linker region ensures proper spatial orientation for efficient ubiquitination, as evidenced by this compound’s half-maximal effective concentration (EC50) of 120 nM in Jurkat cells.
Table 2: Comparison of HPK1-Targeting Modalities
| Parameter | HPK1 Kinase Inhibitors (e.g., Compound 1) | HPK1 PROTACs (e.g., this compound) |
|---|---|---|
| Mechanism | Reversible ATP |
Structure
2D Structure
Properties
Molecular Formula |
C49H56N6O12S |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58) |
InChI Key |
LUUCVCRHWBVGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O |
Origin of Product |
United States |
Preparation Methods
Structural Design and Synthesis of HPK1 Degrader SS47
HPK1 Degrader this compound is a bifunctional molecule comprising three critical components: (1) a HPK1 kinase inhibitor warhead, (2) a CRBN E3 ligase-binding ligand, and (3) a polyethylene glycol (PEG)-based linker. The warhead selectively binds HPK1, while the CRBN ligand recruits the E3 ubiquitin ligase complex, enabling ubiquitination and subsequent proteasomal degradation of HPK1.
Warhead Optimization
The HPK1-targeting warhead in this compound was derived from a potent ATP-competitive inhibitor with an IC50 of 120 nM against HPK1 kinase activity. Structural modifications were implemented to improve binding affinity and reduce off-target effects. Key substitutions included the introduction of a methyl group at the C7 position of the quinazoline core, which enhanced selectivity for HPK1 over related kinases such as MAP4K2 and MAP4K3.
Linker Engineering
The PEG-based linker in this compound was optimized for length and flexibility to ensure efficient formation of the HPK1-CRBN ternary complex. A 12-unit PEG chain demonstrated optimal degradation efficiency (EC50 = 120 nM in Jurkat cells) while maintaining solubility and pharmacokinetic stability. Comparative studies with shorter (8-unit) and longer (16-unit) linkers revealed a 40% reduction in degradation efficacy, underscoring the critical role of linker design.
CRBN Ligand Conjugation
The CRBN ligand, pomalidomide, was conjugated to the warhead via the PEG linker using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step achieved >95% yield under inert atmospheric conditions, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Analytical Characterization of this compound
Purity and Stability
This compound was purified to >99% purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability assays in human plasma showed a half-life of 8.2 hours, with no detectable degradation products after 24 hours at 37°C.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 863.2 Da | HRMS |
| LogP | 2.1 | Shake-flask assay |
| Aqueous Solubility | 12.4 μM (pH 7.4) | Nephelometry |
| Plasma Protein Binding | 89.3% | Equilibrium dialysis |
Biological Evaluation of this compound
HPK1 Degradation in Jurkat Cells
This compound exhibited an EC50 of 120 nM for HPK1 degradation in Jurkat cells, outperforming the kinase inhibitor warhead alone (EC50 > 1,000 nM). Maximal degradation (95%) was observed at 1 μM, with no off-target effects on related kinases (e.g., ZAP70, LCK).
Table 2: Comparative Efficacy of HPK1-Targeting Agents
| Compound | EC50 (Degradation) | IC50 (SLP76-S376 Inhibition) | IL-2 Enhancement (Fold) |
|---|---|---|---|
| This compound | 120 nM | 20 nM | 3.8 ± 0.2 |
| DD205-291 | 150 nM | 130 nM | 2.1 ± 0.3 |
| HPK1 Inhibitor | >1,000 nM | 120 nM | 1.9 ± 0.1 |
Functional Impact on T Cell Activation
In primary human CD8+ T cells, this compound pretreatment enhanced TCR-induced interferon-γ (IFN-γ) production by 3.5-fold and granzyme B levels by 2.9-fold compared to controls. These effects correlated with sustained ERK1/2 phosphorylation and reduced activation-induced cell death (AICD).
Mechanistic Insights and Comparative Analysis
Scaffolding vs. Kinase-Dependent Effects
Genetic knockout of HPK1 in Jurkat cells (HKO-EV) and complementation with kinase-dead HPK1 (K46E) revealed that this compound’s effects were primarily mediated through kinase inhibition rather than scaffolding disruption. This contrasts with earlier PROTACs that partially relied on HPK1’s non-catalytic functions.
Tumor Suppression In Vivo
In murine xenograft models, this compound (10 mg/kg, daily oral dosing) reduced tumor volume by 78% at day 21, surpassing the efficacy of DD205-291 (62% reduction) and the warhead alone (45% reduction).
Chemical Reactions Analysis
Degradation Mechanism via PROTAC Engagement
SS47 operates through a ternary complex formation:
-
HPK1 binding : Utilizes ZYF0033-derived warhead to target HPK1's kinase domain
-
E3 ligase recruitment : Links to cereblon (CRBN) via a pomalidomide-based ligand
-
Ubiquitination cascade : Triggers UPS-mediated degradation with 80-90% HPK1 reduction at 100 nM within 48 hours in dendritic cells
Key kinetic parameters (from Jurkat T-cell studies ):
| Parameter | Value (Jurkat) | Value (Primary CD8+ T Cells) |
|---|---|---|
| EC₅₀ (degradation) | 120 nM | 26.03 nM |
| Time to maximum effect | 24 h | 24 h |
Proteasome-Dependent Degradation
-
Dose response : 10 nM – 1 μM this compound shows linear degradation efficiency
-
Selectivity : No observed off-target degradation of related MAP4K family kinases at ≤1 μM
-
Reversal : MG-132 (proteasome inhibitor) blocks degradation, confirming UPS dependency
Downstream Signaling Modulation
In Vivo Pharmacodynamic Reactions
-
Dosage : 10 mg/kg, daily oral administration
-
Tumor growth inhibition : 68% reduction vs. vehicle control (p<0.001)
-
Immunological effects :
-
CD4+/CD8+ T-cell proliferation: ↑ 2.7-fold
-
Tumor-infiltrating lymphocytes: ↑ 40%
-
Structural Determinants of Reactivity
Molecular features enabling degradation :
| Property | Value |
|---|---|
| Molecular weight | 953.08 g/mol |
| Formula | C₄₉H₅₆N₆O₁₂S |
| Linker length | 4 PEG units |
| Warhead binding affinity (HPK1) | Kd = 8.3 nM |
| CRBN binding moiety | Pomalidomide analog |
The extended polyethylene glycol (PEG) linker optimizes ternary complex formation, while the ZYF0033 warhead maintains sub-10 nM binding to HPK1 .
Comparative Reactivity with HPK1 Inhibitors
Data from parallel testing of this compound vs. non-degrading inhibitors :
| Parameter | This compound (Degrader) | ZYF0033 (Inhibitor) |
|---|---|---|
| HPK1 occupancy (1 μM) | 100% | 98% |
| Target residence time | 6.2 h | 2.1 h |
| Tumor suppression | 68% | 42% |
| IFN-γ induction | 3.8-fold | 2.1-fold |
This compound's prolonged residence time and complete target elimination account for its superior efficacy compared to inhibitors .
Scientific Research Applications
Mechanism of Action of HPK1 Degrader SS47
HPK1 Degrader this compound utilizes a PROTAC (Proteolysis Targeting Chimera) mechanism to selectively degrade HPK1. This approach not only inhibits HPK1 activity but also reduces its overall cellular levels, thereby enhancing T-cell responses against tumors. The degradation of HPK1 is expected to lead to increased production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are critical for effective anti-tumor immunity .
Efficacy in Preclinical Studies
Recent studies have demonstrated the efficacy of HPK1 Degrader this compound in various preclinical models:
- Tumor Growth Inhibition : In murine models of colon cancer, administration of this compound resulted in significant tumor growth inhibition when combined with anti-PD-1 therapy. The combination therapy showed a tumor growth inhibition (TGI) value exceeding 90% .
- Cytokine Production : Treatment with this compound has been shown to induce robust cytokine production in primary human T-cells. This indicates that the compound effectively enhances T-cell activation and function, which is vital for mounting an immune response against tumors .
Comparative Analysis with Other Inhibitors
| Compound | Mechanism | Efficacy | Selectivity | Notes |
|---|---|---|---|---|
| HPK1 Degrader this compound | PROTAC-based degradation | High tumor growth inhibition | High selectivity for HPK1 | Enhances IL-2 and IFN-γ production |
| Compound 9f | Kinase inhibition | Moderate efficacy | Reasonable selectivity | Targets downstream signaling |
| DD205-291 | PROTAC-based degradation | Significant efficacy | High selectivity | Low cardiotoxicity risk |
Clinical Implications
The potential applications of HPK1 Degrader this compound extend beyond basic research into clinical settings:
- Combination Therapies : The ability of this compound to enhance T-cell activation suggests its utility in combination with existing immunotherapies, such as checkpoint inhibitors. This could lead to improved outcomes for patients with various cancers .
- Personalized Medicine : As research progresses, understanding the specific contexts in which HPK1 degradation is beneficial could enable personalized treatment strategies tailored to individual tumor profiles and immune statuses .
Mechanism of Action
SS47 functions by binding to both HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 leads to enhanced antitumor activity in BCMA CAR-T cells, as HPK1 is an immunosuppressive kinase that negatively regulates T cell function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key preclinical data for SS47 and other HPK1-targeting degraders:
Key Comparative Insights:
Efficacy and Mechanism :
- This compound and P1 demonstrate greater tumor suppression than their respective kinase-inhibitor warheads, likely due to complete HPK1 degradation . However, their warheads exhibit poor selectivity, complicating mechanistic studies .
- DD205-291 and the AACR-2024 PROTAC show high selectivity and oral bioavailability, with DD205-291 achieving dose-dependent inhibition of SLP-76 phosphorylation and cytokine induction .
T-Cell Activation: this compound and kinase inhibitors (e.g., Compound 1) induce comparable maximum TCR activation in human T cells, suggesting that HPK1’s kinase activity is the primary driver of immunosuppression . However, this compound’s degradation mechanism may provide sustained effects in vivo by eliminating HPK1’s scaffold function .
Safety and Clinical Potential: DD205-291 and the AACR-2024 PROTAC exhibit favorable safety profiles with >200-fold safety margins in 14-day DRF studies . HZ-S109, a clinical-stage degrader, highlights improved bioavailability and T-cell modulation, positioning it as a strong candidate for combination therapies .
Limitations: this compound’s warhead selectivity issues may confound studies investigating HPK1’s non-catalytic roles . Most degraders (e.g., this compound, P1) lack oral bioavailability, limiting their utility compared to AACR-2024 PROTAC and DD205-291 .
Biological Activity
HPK1 (Hematopoietic Progenitor Kinase 1) is a serine/threonine kinase that plays a significant role in regulating immune responses, particularly in T-cell activation. The compound HPK1 Degrader SS47 is a novel small molecule designed to selectively degrade HPK1, thereby enhancing T-cell activity and potentially improving anti-tumor immunity. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling. By degrading HPK1, this compound aims to relieve this inhibition, promoting T-cell activation and proliferation.
Key Mechanisms:
- Binding and Degradation : this compound acts as a heterobifunctional molecule that binds both HPK1 and the E3 ligase Cereblon (CRBN), facilitating the proteasome-mediated degradation of HPK1 within 48 hours of treatment .
- Immune Activation : The degradation of HPK1 leads to increased proliferation of CD4+ and CD8+ T cells and enhances the secretion of cytokines such as IFN-γ, crucial for effective immune responses against tumors .
In Vitro Studies
In bone marrow-derived dendritic cells (BMDCs), treatment with this compound at a concentration of 100 nM resulted in significant biological activity:
- T-cell Proliferation : Enhanced proliferation rates of CD4+ and CD8+ T cells.
- Cytokine Secretion : Increased levels of IFN-γ were observed, indicating an active immune response.
In Vivo Efficacy
Research demonstrates that this compound not only induces HPK1 degradation but also significantly improves the antitumor efficacy of CAR-T cell therapies targeting BCMA (B-cell maturation antigen) .
Data Table: Summary of Biological Activity
Case Study 1: Preclinical Models
In preclinical models, this compound demonstrated a favorable safety profile while effectively inhibiting HPK1. In combination therapies, it showed enhanced efficacy compared to traditional inhibitors.
Case Study 2: Clinical Implications
As reported in recent clinical trials, compounds targeting HPK1, including this compound, are being evaluated for their potential to synergize with existing immunotherapies. The early results indicate promising outcomes in patients with advanced solid tumors, particularly renal cell carcinoma (RCC) where immune engagement is critical .
Research Findings
Recent studies have highlighted the potential of HPK1 degraders like this compound to serve as effective immunotherapeutic agents:
Q & A
Basic Research Questions
Q. How is the degradation efficiency (DC₅₀ and Dₘₐₓ) of HPK1 Degrader SS47 experimentally determined?
- Methodological Answer : Degradation efficiency is quantified using dose-response assays in relevant cell lines (e.g., Ramos B cells). DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation achieved) are calculated by treating cells with varying this compound concentrations, followed by Western blot or Simple Western technology to measure residual HPK1 protein levels. Automated platforms like Simple Western enable high-throughput, multiplexed analysis with minimal sample volume (3 µL lysate) and built-in normalization .
Q. What in vivo models are used to evaluate the anti-tumor efficacy of this compound, and what key parameters are measured?
- Methodological Answer : Syngeneic tumor models (e.g., MC38 or CT26 in mice) are employed to assess tumor growth inhibition (TGI). Key metrics include:
- TGI (%) : Calculated as .
- Immune activation : Flow cytometry or RNA sequencing quantifies T-cell infiltration and cytokine production (e.g., IL-2, IFNγ) .
- Safety : A 14-day dose-range finding (DRF) study evaluates toxicity, with safety margins (>200-fold in mice/rats) determined via plasma exposure and clearance rates .
Q. How is target engagement specificity validated to confirm this compound acts via HPK1 degradation and not off-target effects?
- Methodological Answer :
- CRBN dependency : Co-treatment with CRBN-binding competitors (e.g., thalidomide) or CRISPR knockout of CRBN confirms proteasome-mediated degradation .
- Proteomic screening : Global ubiquitinomics or DIA-TIMS mass spectrometry identifies neosubstrates and off-targets, ensuring this compound selectivity .
Advanced Research Questions
Q. What mechanistic insights into HPK1’s scaffolding role in TCR signaling have been revealed using this compound?
- Methodological Answer : this compound’s degradation of HPK1 disrupts its kinase-independent scaffolding function in the TCR signalosome. Researchers use phosphoproteomics to map HPK1-dependent phosphorylation events (e.g., SLP76) and RNA-seq to identify downstream transcriptional changes (e.g., Blimp-1/NF-κB axis). Co-culture assays with CAR-T cells further demonstrate enhanced cytotoxicity when HPK1 is degraded, validating its role in T-cell exhaustion .
Q. How can translational PK-PD modeling optimize this compound dosing regimens for clinical trials?
- Methodological Answer : A two-compartment PK model incorporating degradation kinetics (kₐᵤₜₒₚₕₐgᵧ) and rebound rates (kₛyₙₜₕₑₛᵢₛ) predicts sustained HPK1 suppression. Key parameters include:
- Target occupancy : Measured via plasma concentration-time profiles and tumor penetration (LC-MS/MS).
- Dosing frequency : Adjusted to maintain HPK1 levels below 10% of baseline, balancing efficacy and toxicity. Preclinical data from mouse PK studies (low clearance, high oral bioavailability) inform human equivalent dose calculations .
Q. What experimental strategies address contradictory data on this compound’s synergy with anti-PD1 therapy?
- Methodological Answer : Contradictions may arise from tumor microenvironment heterogeneity. To resolve this:
- Stratified analysis : Subgroup tumors by PD-L1 expression or T-cell infiltration status.
- Mechanistic dissection : Use single-cell sequencing to identify resistant populations (e.g., myeloid-derived suppressor cells) and validate via depletion assays.
- Dose optimization : Test staggered vs. concurrent dosing of this compound and anti-PD1 to maximize immune activation .
Q. How can proteomics-driven degrader library screening improve this compound’s therapeutic index?
- Methodological Answer : High-throughput proteomic platforms (e.g., NEOsphere’s DIA-TIMS) screen this compound analogs against 10,000+ proteins to:
- Identify neo-E3 ligases : Expand CRBN-independent degradation pathways.
- Optimize linker chemistry : Balance cell permeability and ternary complex stability.
- Predict resistance : AI models correlate degrader structure with emergent mutations in HPK1 or CRBN .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response synergy in this compound combination studies?
- Methodological Answer : Use the Chou-Talalay combination index (CI) method:
- , where and are individual doses achieving x% effect.
- Synergy (CI < 1) is validated via bootstrapping to account for variability in triplicate experiments .
Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?
- Methodological Answer : Implement orthogonal characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
